B1577165 Defensin-B2

Defensin-B2

Cat. No.: B1577165
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defensin-B2 (DEFB2 or BD-2) is a key inducible antimicrobial peptide (AMP) that serves as a crucial component of the innate immune system . This cationic peptide is produced by epithelial tissues and immune cells in response to inflammatory signals and microbial challenge . Its primary mechanism of action involves disrupting the cell membranes of a broad spectrum of pathogens; it exhibits potent antimicrobial activity against Gram-negative bacteria and is also active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Research has revealed that Defensin-B2's role extends beyond direct microbial killing. It functions as a multifunctional regulator of immunity, capable of recruiting immune cells like immature dendritic cells and memory T cells by interacting with the CCR6 chemokine receptor . Recent studies highlight its critical function in protecting the epithelial barrier. Defensin-B2 has been shown to attenuate MRSA-induced epithelial barrier disruption by upregulating the expression of tight junction proteins such as occludin and ZO-1, thereby enhancing mucosal integrity . Furthermore, it plays a regulatory role in innate antiviral immunity and can potentiate the induction of antigen-specific immunity, making it a molecule of interest for vaccine adjuvant research . This recombinant Human Defensin-B2 protein is produced in E. coli and is provided with a high purity of >95% . It is an essential tool for studying innate immune responses, host-pathogen interactions, epithelial barrier function, and the development of novel immunotherapies. THIS PRODUCT IS FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC, THERAPEUTIC, OR COSMETIC PROCEDURES. NOT FOR HUMAN OR ANIMAL CONSUMPTION.

Properties

bioactivity

Antimicrobial

sequence

GLNNKCAYFRGQCRRKCPQRDIFFGFCRNHDQCCLSSLHTRH

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Defensin-B2 vs. hBD1: A 2023 study found serum hBD2 levels correlated strongly with bacterial sepsis (AUC = 0.91), outperforming hBD1 (AUC = 0.76) in diagnostic accuracy .
  • Defensin-B2 vs. Histatin-5 : In oral infections, Histatin-5 reduced C. albicans load by 90% in vitro, while hBD2 achieved 70% inhibition but with broader anti-inflammatory benefits .
  • Resistance: Pathogens like Pseudomonas aeruginosa develop less resistance to Defensin-B2 than to α-defensins, attributed to its dual membrane disruption and immune signaling roles .

Preparation Methods

Recombinant Expression Systems for Defensin-B2

1.1 Expression in Escherichia coli

  • Gene Design and Cloning: A codon-optimized gene encoding hBD-2 is synthesized, often by recursive PCR, and cloned into an expression vector such as pET28a. The gene is fused to a carrier protein (e.g., His-KSI fusion) to promote expression in inclusion bodies and reduce toxicity to the host cells.

  • Expression Conditions: The recombinant plasmid is transformed into E. coli strains optimized for protein expression. Induction is typically done using IPTG, leading to high-level expression of the fusion protein in insoluble form.

  • Purification and Refolding: The insoluble fusion protein is isolated from inclusion bodies, chemically cleaved to release mature hBD-2, and oxidized to form correct disulfide bonds characteristic of β-defensins. Purification is performed using chromatographic techniques.

  • Characterization: The purified hBD-2 is analyzed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm correct folding and disulfide bond formation. Functional assays confirm antimicrobial and chemotactic activities.

This method is cost-effective, scalable, and yields milligram quantities of active hBD-2 suitable for structural and functional studies.

1.2 Expression in Pichia pastoris (Yeast System)

  • Vector Construction: The coding sequence of hBD-2 is amplified from human epithelial cell lines (e.g., FaDu cells) and cloned into a yeast expression vector such as pPICZαA.

  • Induction: The recombinant Pichia pastoris strains are grown in buffered glycerol complex medium (BMGY) and then switched to buffered methanol complex medium (BMMY) to induce protein expression. Methanol concentrations of 1%, 2%, and 3% are tested to optimize expression.

  • Secretion and Purification: hBD-2 is secreted into the culture medium, facilitating purification. The protein is purified using affinity chromatography (e.g., MagneHis™ Protein Purification System), and purity is confirmed by SDS-PAGE and Western blotting.

  • Yield and Activity: This system allows for post-translational modifications and proper folding. Expression levels can be enhanced by pathogen-induced expression in epithelial cells prior to cloning.

Chemical Modification and Analysis of Defensin-B2

  • Modification by Dicarbonyl Compounds: Recombinant hBD-2 can be chemically modified by reactive dicarbonyls such as methylglyoxal (MGO) and glyoxal (GO) to study effects on structure and function.

  • Incubation Protocol: rhBD-2 (200 ng/10 μl) is incubated at 37°C with MGO or GO at concentrations of 1, 10, or 100 μM in phosphate-buffered saline (pH 7.5) for various times (2, 24, 48, 72 hours).

  • Sample Preparation for Mass Spectrometry: After incubation, samples are purified by solid-phase extraction using C18 ZipTip pipette tips, dried, and re-suspended in ammonium bicarbonate buffer. Reduction with dithiothreitol and alkylation with iodoacetamide are performed to break disulfide bonds before proteolysis with trypsin.

  • Analytical Techniques: Modified peptides are analyzed by MALDI-TOF MS and LC/MS/MS to detect adduct formation and structural changes.

  • Functional Assays: The antimicrobial activity is assessed by radial diffusion assays against gram-positive and gram-negative bacteria. Chemotactic activity is measured using chemotaxis assays with CEM-SS cells, evaluating the impact of chemical modification on immune cell recruitment.

Summary Table of Preparation Methods

Preparation Step Method Details Advantages Challenges/Notes References
Gene Synthesis & Cloning Codon-optimized gene synthesized; cloned into bacterial or yeast expression vectors Optimizes expression efficiency Requires precise design
Expression Host E. coli (inclusion bodies) or Pichia pastoris (secreted protein) E. coli: cost-effective, high yield
Yeast: proper folding, secretion
E. coli: requires refolding
Yeast: slower growth
Induction Conditions IPTG induction in E. coli; methanol induction in Pichia pastoris Controlled expression Optimization needed for yield
Purification Chromatography (affinity, reversed-phase); solid-phase extraction for modified peptides High purity achievable Multiple steps, potential yield loss
Chemical Modification Incubation with methylglyoxal or glyoxal at 37°C for up to 72 hours Studies structure-function relationship Potential loss of activity
Structural Characterization MALDI-TOF MS, LC/MS/MS, NMR spectroscopy Confirms correct folding and modifications Requires specialized equipment
Functional Assays Radial diffusion (antimicrobial), chemotaxis assays (immune cell migration) Validates biological activity Sensitive to peptide modifications

Detailed Research Findings

  • Expression in E. coli yields milligram amounts of hBD-2 with correct disulfide bond formation, confirmed by NMR and mass spectrometry. The peptide exhibits antimicrobial activity against E. coli, Pseudomonas aeruginosa, and Candida albicans, and induces chemotaxis in CCR6-expressing HEK293 cells.

  • Expression in Pichia pastoris allows secretion of hBD-2 into the medium, simplifying purification. Methanol concentration influences expression levels, with 1–3% methanol tested for optimization. The protein is purified via affinity chromatography and confirmed by SDS-PAGE and Western blot.

  • Chemical modification with methylglyoxal or glyoxal leads to the formation of adducts detectable by mass spectrometry. Such modifications can alter antimicrobial and chemotactic functions, providing insights into the peptide’s stability and interaction with reactive metabolites.

Q & A

Q. What experimental methodologies are most effective for characterizing the antimicrobial activity of Defensin-B2?

To assess antimicrobial activity, employ in vitro assays such as broth microdilution (to determine minimum inhibitory concentrations) and time-kill curves (to evaluate bactericidal kinetics). Pair these with electron microscopy to visualize membrane disruption in target pathogens . Validate findings using statistical tools (e.g., ANOVA for dose-response comparisons) and include controls (e.g., scrambled peptide sequences) to isolate Defensin-B2-specific effects .

Q. How can researchers confirm the structural stability of Defensin-B2 under varying physiological conditions?

Use circular dichroism (CD) spectroscopy to analyze secondary structure changes (e.g., β-sheet conformation) across pH gradients or salt concentrations. Complement with nuclear magnetic resonance (NMR) for atomic-level resolution in simulated biological environments . Ensure reproducibility by repeating experiments with independent peptide batches and reporting mean ± SD values .

Q. What model systems are appropriate for studying Defensin-B2’s role in mucosal immunity?

Primary epithelial cell cultures (e.g., airway or intestinal cells) and transgenic murine models (e.g., Defb2-knockout mice) are optimal. Monitor cytokine profiles (via ELISA) and microbial colonization post-infection to link Defensin-B2 activity to immune outcomes . Validate models using immunohistochemistry to confirm peptide localization in mucosal tissues .

Advanced Research Questions

Q. How can conflicting data on Defensin-B2’s cytotoxicity in mammalian cells be resolved?

Discrepancies often arise from cell-type specificity or dosage variations . Perform dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, A549) and measure viability via MTT assays. Use flow cytometry to distinguish apoptotic vs. necrotic pathways. Cross-reference findings with proteomic datasets to identify stress-response biomarkers .

Q. What strategies mitigate experimental bias when analyzing Defensin-B2’s synergy with antibiotics?

Adopt blinded study designs for data collection and analysis. Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and classify interactions (synergistic/additive/antagonistic). Validate with RNA-seq to identify co-treatment-induced transcriptional changes in pathogens .

Q. How can computational modeling enhance the understanding of Defensin-B2’s interaction with microbial membranes?

Apply molecular dynamics simulations to predict peptide-lipid interactions (e.g., using GROMACS). Parameterize models with experimental data (e.g., membrane depolarization assays). Compare simulations across microbial species (e.g., E. coli vs. C. albicans) to explain selectivity . Publish raw simulation trajectories in repositories for peer validation .

Methodological Considerations

Q. What statistical approaches are critical for analyzing high-throughput Defensin-B2 expression data?

For RNA-seq or proteomics datasets, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. Use principal component analysis (PCA) to identify outliers and gene set enrichment analysis (GSEA) to link Defensin-B2 expression to immune pathways .

Q. How should researchers address variability in Defensin-B2 quantification across ELISA kits?

Standardize protocols using commercially validated antibodies and include a reference peptide in all runs. Perform inter-laboratory comparisons to calibrate absolute concentrations. Report kit lot numbers and dilution factors to enhance reproducibility .

Data Presentation and Validation

Q. What criteria ensure rigorous peer review of Defensin-B2 research?

  • Transparency : Share raw data (e.g., microscopy images, spectra) in public repositories (e.g., Zenodo).
  • Reproducibility : Detail buffer compositions, instrument settings, and statistical thresholds in supplementary materials .
  • Ethics : Disclose conflicts of interest (e.g., funding from peptide synthesis companies) .

Q. How can meta-analyses reconcile contradictory findings in Defensin-B2 literature?

Use PRISMA guidelines to systematically screen studies. Apply random-effects models to account for heterogeneity (e.g., species, assay types). Highlight methodological weaknesses (e.g., lack of blinding) in sensitivity analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.